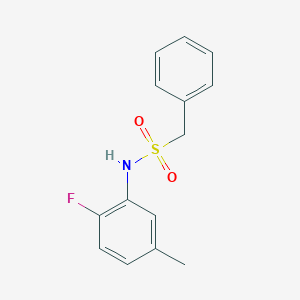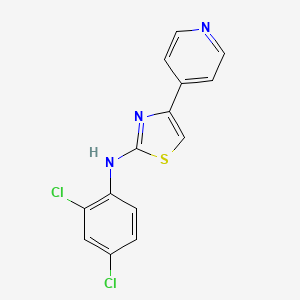![molecular formula C16H18N2O4S B5819500 N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple kinases involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and has since been extensively studied for its potential as an anti-cancer agent.
作用機序
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 targets multiple kinases involved in tumor growth and angiogenesis, including RAF kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these kinases, N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 can disrupt tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
One advantage of N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is its broad spectrum of activity against multiple kinases involved in tumor growth and angiogenesis, making it a potentially effective treatment for a variety of cancers. However, its effectiveness may be limited by the development of drug resistance, as well as its potential for toxicity and adverse effects.
将来の方向性
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006, including:
1. Combination therapy: N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may be more effective when used in combination with other anti-cancer agents, such as chemotherapy or immunotherapy.
2. Biomarker identification: Identifying biomarkers that can predict response to N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may help to improve patient selection and treatment outcomes.
3. Development of second-generation inhibitors: Developing new inhibitors that are more selective and less toxic than N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may lead to improved treatment options for cancer patients.
4. Mechanism of resistance: Studying the mechanisms of resistance to N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may help to identify new targets for anti-cancer therapy.
In conclusion, N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is a small molecule inhibitor that has shown promise as an anti-cancer agent in the treatment of several types of cancer. Its broad spectrum of activity against multiple kinases involved in tumor growth and angiogenesis makes it a potentially effective treatment option, although its effectiveness may be limited by drug resistance and adverse effects. Future research directions for N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 include combination therapy, biomarker identification, development of second-generation inhibitors, and studying the mechanisms of resistance.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 involves several steps, starting with the reaction of 4-ethoxyaniline with 2-nitrobenzaldehyde to form the corresponding Schiff base. This is then reduced with sodium borohydride to yield the amine intermediate, which is reacted with methylsulfonyl chloride to form the final product.
科学的研究の応用
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been studied extensively for its potential as an anti-cancer agent, particularly in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also shown promise in the treatment of other types of cancer, including melanoma, pancreatic cancer, and non-small cell lung cancer.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-13-10-8-12(9-11-13)17-16(19)14-6-4-5-7-15(14)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNSSPNOIHNYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)

![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)
![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5819474.png)




![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)